
(S)-1-(2,3,6-Trifluorophenyl)ethanamine
Description
(S)-1-(2,3,6-Trifluorophenyl)ethanamine is a chiral amine featuring a fluorinated aromatic ring. Fluorinated ethanamines are critical intermediates in medicinal chemistry, particularly for enhancing metabolic stability and binding affinity in drug candidates . The stereochemistry (S-configuration) and trifluorophenyl moiety likely influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
(1S)-1-(2,3,6-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI Key |
GDNMLHDFERVPLN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1F)F)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material : 2,3,6-Trifluorobenzaldehyde.
- Reaction Steps :
- Combine 2,3,6-trifluorobenzaldehyde with a chiral amine source (e.g., ammonia or a pre-formed chiral amine intermediate).
- Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).
- Maintain the reaction under mild conditions to prevent racemization.
- Purification :
- After completion, the reaction mixture is quenched and extracted using organic solvents.
- The product is purified via recrystallization or column chromatography.
Advantages:
- High selectivity for the desired chiral product.
- Mild reaction conditions suitable for sensitive substrates.
Asymmetric Catalysis
Overview : Asymmetric catalytic methods use chiral catalysts to induce enantioselectivity during the synthesis of this compound.
Procedure:
- Catalyst Selection :
- Use a chiral transition metal complex or organocatalyst.
- Common catalysts include Rhodium (Rh)-based complexes or proline derivatives.
- Reaction Steps :
- React 2,3,6-trifluorobenzaldehyde with a suitable precursor in the presence of the chiral catalyst.
- Optimize reaction temperature and solvent to maximize enantiomeric excess.
- Purification :
- Separate the product from the catalyst and byproducts using extraction and chromatography.
Advantages:
- High enantiomeric purity.
- Broad applicability to various substrates.
Disadvantages:
- Expensive catalysts.
- Requires rigorous optimization of reaction conditions.
Enzymatic Synthesis
Overview : Enzymatic synthesis employs biocatalysts to achieve enantioselectivity in the production of this compound.
Procedure:
- Enzyme Selection :
- Use transaminases or reductases specific to amine transformations.
- Reaction Steps :
- Combine 2,3,6-trifluorobenzaldehyde with an amino donor (e.g., alanine).
- Add the enzyme and buffer system to maintain pH stability.
- Incubate at optimal temperature for enzymatic activity.
- Purification :
- Isolate the product through extraction and filtration techniques.
Advantages:
- Environmentally friendly and sustainable process.
- High specificity for the desired enantiomer.
Disadvantages:
- Limited scalability due to enzyme cost and stability issues.
- Longer reaction times compared to chemical methods.
Chiral Resolution
Overview : Chiral resolution separates enantiomers from a racemic mixture of 1-(2,3,6-Trifluorophenyl)ethanamine.
Procedure:
- Preparation of Racemic Mixture :
- Synthesize racemic 1-(2,3,6-Trifluorophenyl)ethanamine using non-stereoselective methods.
- Resolution Steps :
- React the racemic mixture with a chiral resolving agent such as tartaric acid or camphorsulfonic acid to form diastereomeric salts.
- Separate diastereomers by crystallization or chromatography.
- Recover the desired (S)-enantiomer by neutralizing the salt.
Advantages:
- Straightforward approach when racemic mixtures are readily available.
Disadvantages:
- Low yield due to loss of undesired enantiomer.
- Requires additional steps for recycling or disposal of byproducts.
Data Table: Key Parameters for Synthesis Methods
Method | Starting Material | Catalyst/Agent | Purity (%) | Yield (%) | Complexity |
---|---|---|---|---|---|
Reductive Amination | 2,3,6-Trifluorobenzaldehyde | NaBH3CN or Pd/C | >95 | High | Moderate |
Asymmetric Catalysis | 2,3,6-Trifluorobenzaldehyde | Chiral metal complex | >99 | Moderate | High |
Enzymatic Synthesis | 2,3,6-Trifluorobenzaldehyde | Transaminase enzymes | >99 | Moderate | Low |
Chiral Resolution | Racemic mixture | Tartaric acid | >98 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3,6-Trifluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility as a building block for more complex molecules is significant in drug discovery and development.
2.1 Synthesis of Cinacalcet
One notable application is in the synthesis of cinacalcet, a drug used to treat hyperparathyroidism and maintain bone density in patients with kidney disease. The synthesis involves using (S)-1-(2,3,6-Trifluorophenyl)ethanamine as a precursor to produce pharmacologically active compounds .
Table 2: Synthesis Pathways Involving this compound
Reaction Step | Intermediate Compound | Final Product |
---|---|---|
Step 1: Amine Formation | N-[1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | Cinacalcet |
Step 2: Salt Formation | Cinacalcet Hydrochloride | Cinacalcet HCl |
Cosmetic Applications
In cosmetic formulation, this compound can be employed as an active ingredient due to its potential skin benefits. Its incorporation into topical formulations may enhance product stability and efficacy .
Table 3: Cosmetic Formulations Utilizing this compound
Product Type | Active Ingredient | Function |
---|---|---|
Moisturizer | This compound | Skin conditioning |
Anti-aging Cream | This compound | Antioxidant properties |
Mechanism of Action
The mechanism of action of (S)-1-(2,3,6-Trifluorophenyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-1-(2,3,6-Trifluorophenyl)ethanamine to its closest analogs based on substituent patterns, fluorine count, and molecular properties. Key differences in structure-activity relationships (SAR) and applications are highlighted.
Substituent Position and Fluorine Count
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS 1213128-98-3):
- (S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride (CAS 844647-37-6): Fluorines at 2- and 4-positions; lower similarity score (0.95) due to positional differences . Potential differences in electronic effects and steric hindrance compared to 2,3,6-trifluoro substitution.
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 951247-75-9):
Halogenated Analogs
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (CAS 1998701-29-3):
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1391469-75-2):
Heteroaromatic Analogs
- (S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride (CAS 1956437-46-9):
Data Table: Key Properties of Analogous Compounds
Biological Activity
(S)-1-(2,3,6-Trifluorophenyl)ethanamine, a member of the phenylethylamine class, has garnered attention for its unique structural features and potential biological activities. The trifluoromethyl substituents at the 2, 3, and 6 positions on the phenyl ring significantly influence its chemical properties and interactions with biological systems. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C8H9F3N. The presence of three fluorine atoms enhances the compound's lipophilicity and alters its electronic properties, which may lead to increased binding affinities for various biological targets.
The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter receptors. The trifluoromethyl groups enhance its ability to penetrate biological membranes and bind selectively to specific receptors, particularly those involved in serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders.
Neurotransmitter Interaction
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. It has been studied for its potential effects on serotonin and dopamine receptors:
- Binding Affinity : The trifluoromethyl substitution increases the compound's binding affinity to serotonin receptors compared to non-fluorinated analogs.
- Physiological Outcomes : Its role as a neurotransmitter analog suggests possible applications in pharmacological research aimed at addressing mood disorders and other neurological conditions.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular signaling pathways related to cell survival .
- Antidepressant-like Effects : In animal models, this compound exhibited antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These findings suggest its potential as an antidepressant candidate due to its ability to enhance serotonergic transmission .
- Inhibition of Inflammatory Cytokines : Research has shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This anti-inflammatory activity may have implications for treating inflammatory diseases .
Comparative Analysis
To understand the unique properties of this compound better, a comparison with similar compounds is provided below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(S)-1-(2-Fluorophenyl)ethanamine | Contains a single fluorine atom | Less lipophilic compared to trifluorinated variants |
1-(3,4,5-Trifluorophenyl)ethanamine | Three fluorine atoms at different positions | May exhibit different pharmacological profiles due to positional effects |
2-(3,4,5-Trifluorophenyl)ethanamine | Similar trifluorination but different position | Potentially more active against certain receptors due to different electronic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.